![molecular formula C11H12N2OS B14592701 2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one CAS No. 61556-58-9](/img/structure/B14592701.png)
2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one is a compound belonging to the phthalazinone family, which is known for its diverse biological activities. This compound features a phthalazinone core with a propan-2-ylsulfanyl substituent, making it a valuable scaffold in medicinal chemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one typically involves the reaction of phthalazinone derivatives with propan-2-ylsulfanyl reagents. One common method includes the use of aminoalkyl phthalazinone derivatives, which undergo a one-pot reaction with carbon disulfide, anhydrous phosphoric acid, and various benzyl or propargyl bromides . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The phthalazinone core allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phthalazinone derivatives, each with potential biological activities.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as poly ADP ribose polymerase (PARP) and topoisomerase II, leading to the disruption of DNA repair and cell cycle progression . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of key proteins like p53 and caspase 3 .
類似化合物との比較
Similar Compounds
Phthalazinone Derivatives: Compounds like 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one share a similar core structure and exhibit comparable biological activities.
Dithiocarbamate Hybrids: These hybrids display the dithiocarbamate scaffold at different positions on the phthalazinone core, showing significant antiproliferative effects.
Uniqueness
2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one stands out due to its specific substituent, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potent biological activities make it a valuable compound for further research and development.
特性
CAS番号 |
61556-58-9 |
|---|---|
分子式 |
C11H12N2OS |
分子量 |
220.29 g/mol |
IUPAC名 |
2-propan-2-ylsulfanylphthalazin-1-one |
InChI |
InChI=1S/C11H12N2OS/c1-8(2)15-13-11(14)10-6-4-3-5-9(10)7-12-13/h3-8H,1-2H3 |
InChIキー |
FKPNOXPKYKQKNA-UHFFFAOYSA-N |
正規SMILES |
CC(C)SN1C(=O)C2=CC=CC=C2C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


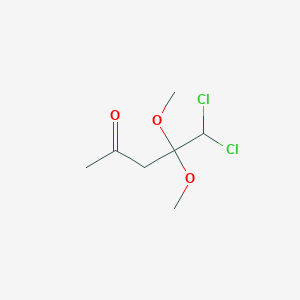

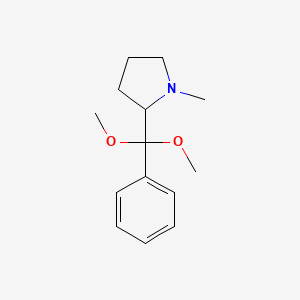
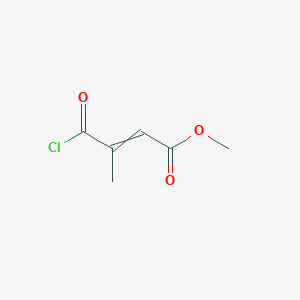
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
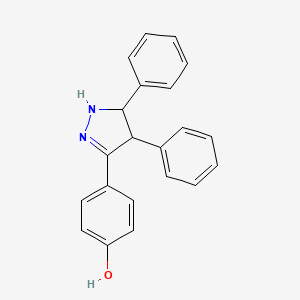
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
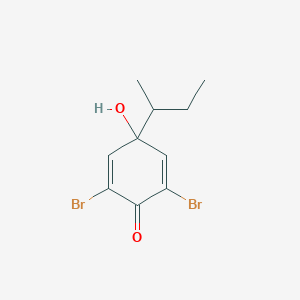

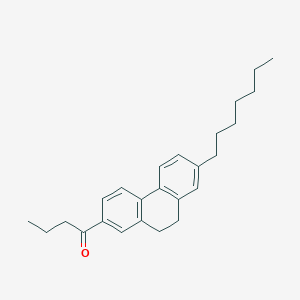
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
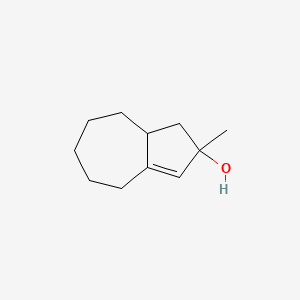
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
